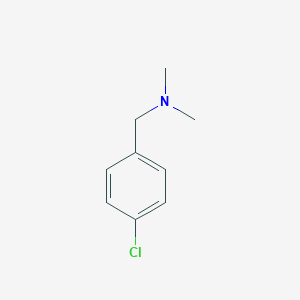

2-Methylnaphthalene-1-carbonitrile

Overview

Description

2-Methylnaphthalene-1-carbonitrile is a chemical compound . It is characterized by low volatility, low solubility, and once dissolved, it volatilizes moderately while adsorbing strongly to organic matter . It is used to make other chemicals such as dyes and resins .

Synthesis Analysis

A series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively . The selective synthesis of 2,6-triad DMN from methylation of 2-MN was investigated over pure MCM-41, Cu/MCM-41, Zr/MCM-41, Zu/Zr/MCM-41 .

Molecular Structure Analysis

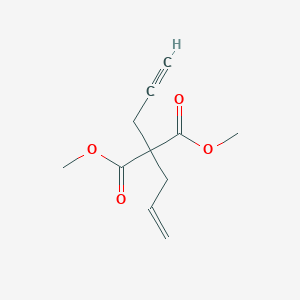

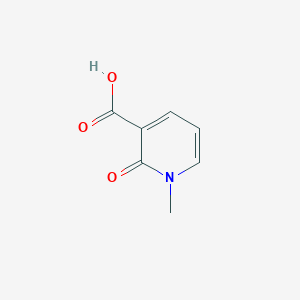

The molecular weight of 2-Methylnaphthalene-1-carbonitrile is 167.21 . The InChI code is 1S/C12H9N/c1-9-6-7-10-4-2-3-5-11 (10)12 (9)8-13/h2-7H,1H3 .

Chemical Reactions Analysis

The atmospheric oxidation mechanism of 2-methylnaphthalene initiated by OH radicals is investigated . Some photoadducts formed between 2-methyl-, 1-methyl- and 2,6-dimethyl-naphthalenes and acrylonitrile are described .

Physical And Chemical Properties Analysis

2-Methylnaphthalene-1-carbonitrile has a melting point of 85-87°C . It is soluble in benzene, alcohol, ether, acetone .

Scientific Research Applications

Polymerization and Carbonization Behaviors

“2-Methylnaphthalene-1-carbonitrile” shows potential in the study of polymerization and carbonization behaviors. Research indicates that it can be used to analyze soil organic carbons (SOCs), off-gas products, and surface chemical properties during carbonation processes .

Biological Potential in Drug Synthesis

Indole derivatives, which share structural similarities with “2-Methylnaphthalene-1-carbonitrile”, have shown significant biological potential. They are found in many synthetic drug molecules and bind with high affinity to multiple receptors, which is useful in developing new therapeutic derivatives .

Production of Polyethylene Naphthalate (PEN)

“2-Methylnaphthalene-1-carbonitrile” is involved in the synthesis procedure of 2,6-Dimethylnaphthalene (2,6-DMN), a key intermediate for producing PEN. PEN demonstrates superior properties compared to polyethylene terephthalate (PET), making this application particularly valuable .

Organic Field Effect Transistors (OFETs)

Naphthalene derivatives, including “2-Methylnaphthalene-1-carbonitrile”, are being researched for their application in OFETs due to their high mobility speeds, low cost, light weight, large-area preparation, and compatibility with flexible substrates .

DNA Functionalized Biomaterials

The compound’s structural properties may lend itself to the creation of DNA-based biomaterials. These materials are at the forefront of biological advances due to DNA’s high modification capacity via programmable Watson–Crick base-pairing .

Important Intermediate in Organic Synthesis

“2-Methylnaphthalene-1-carbonitrile” is considered an important intermediate in organic synthesis. Its role in various synthetic pathways highlights its importance in industrial chemistry and materials science .

Safety And Hazards

properties

IUPAC Name |

2-methylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGUYMCVLYTSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297783 | |

| Record name | 2-methyl-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylnaphthalene-1-carbonitrile | |

CAS RN |

20944-85-8 | |

| Record name | NSC118082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)